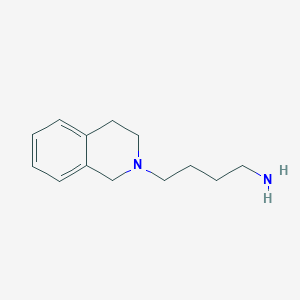

2(1H)-Isoquinolinebutanamine, 3,4-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dihydropyrimidin-2(1H)-ones, also known as DHPMs, are heterocyclic compounds with a pyrimidine moiety in the ring nucleus . They have aroused interest in medicinal chemistry due to their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They are potential anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, as well as having antimalarial and antitubercular effects .

Synthesis Analysis

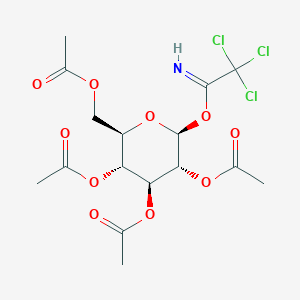

The synthesis of these products is highly important due to their myriad of medicinal properties . The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . In this study, silicotungstic acid supported on Ambelyst-15 was used as a heterogeneous catalyst for the Biginelli reaction under solventless conditions .

Molecular Structure Analysis

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets .

Chemical Reactions Analysis

The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . The reaction was carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The compound 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, and its derivatives have been explored in various scientific research contexts due to their potential biological and pharmacological significance. Researchers have synthesized novel compounds related to this chemical structure, focusing on their vasodilatation activity, potential as poly(ADP-ribose) synthetase inhibitors, and other biological activities.

Synthesis and Vasodilatation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and exhibited vasodilatation activity, indicating potential cardiovascular benefits Zhang San-qi, 2010.

Anticancer and Antimicrobial Activities : Compounds derived from 2,4-dihydroxyquinoline showed promising DNA protection, antimicrobial, and anticancer activities, highlighting the therapeutic potential of this chemical scaffold Nesrin Şener et al., 2018.

Catalyst-Free Synthesis : Research on the catalyst-free, multi-component synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones in water demonstrates the environmental friendliness and sustainability of this approach, with potential applications in developing antibacterial agents D. V. Ramana et al., 2016.

Enzyme Inhibition for Therapeutic Applications : Studies on human carbonic anhydrases and novel classes of benzenesulfonamides related to 3,4-dihydro-1H-isoquinoline structures revealed significant enzyme inhibition, suggesting potential for therapeutic applications in treating disorders related to these enzymes E. Bruno et al., 2017.

Potential Tracer for Poly(ADP-ribose) Synthetase : A derivative, 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, was synthesized as a potential tracer for poly(ADP-ribose) synthetase in positron emission tomography (PET) imaging, indicating its utility in diagnosing diseases related to excessive activation of this enzyme Y. Miyake et al., 2000.

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKUDRCZBGENKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427964 |

Source

|

| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

CAS RN |

174643-96-0 |

Source

|

| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)